2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
Description
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the N1 position and an acetamide side chain linked to a phenethyl group. The 4-fluorophenyl moiety may enhance binding affinity through electron-withdrawing effects, while the phenethyl group could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-16-6-8-17(9-7-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXETWJCYIDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have shown activity against mycobacterium tuberculosis.
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core
N-Aryl Substituents
- Target Compound : 4-Fluorophenyl at N1.
- Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide () Difference: The acetamide group is linked to a 2-methoxyphenyl instead of phenethyl. The smaller phenyl group may reduce lipophilicity compared to the phenethyl chain, affecting bioavailability .
Halogen Substitutions on the Aryl Ring
- Analog 2: 2-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide () Difference: 3-Chlorophenyl at N1 and N-methylacetamide. Impact: Chlorine’s stronger electron-withdrawing effect (compared to fluorine) may enhance aromatic ring polarization, influencing target binding.
Hydroxyl and Bulky Substituents
- Analog 3: 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Difference: Hydroxyl group at the 2-position of the 4-fluorophenyl ring and a tert-butyl group at C4. Impact: The hydroxyl group enables hydrogen bonding but may reduce blood-brain barrier penetration.
Modifications to the Acetamide Side Chain
Phenethyl vs. Aryl Groups
- Target Compound : Phenethyl-linked acetamide.
- Analog 4: N-(Thiazol-2-yl)benzenesulfonamide Derivatives () Difference: Sulfonamide replaces acetamide, with a thiazole ring.
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s smaller size and moderate electronegativity (compared to chlorine) may optimize π-π stacking in hydrophobic pockets without excessive polarization.
- Phenethyl Chain : The extended alkyl chain in the target compound likely increases lipophilicity, favoring passive diffusion across cellular membranes but risking higher metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
